

Comparative Efficacy of 1-Cyclohexylpiperazine Derivatives: A Guide for Researchers

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Compound of Interest

Compound Name: 1-Cyclohexylpiperazine

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For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the efficacy of various **1-Cyclohexylpiperazine** derivatives. It includes a summary of their performance based on experimental data, detailed experimental methodologies, and visualizations of relevant biological pathways.

The **1-cyclohexylpiperazine** scaffold is a versatile chemical structure that serves as a foundation for a variety of pharmacologically active compounds.^[1] These derivatives have shown significant potential in several therapeutic areas, including oncology and neuropharmacology, primarily through their interaction with sigma and opioid receptors.^{[2][3]} This guide focuses on a comparative analysis of the efficacy of prominent **1-Cyclohexylpiperazine** derivatives, presenting key quantitative data, experimental protocols, and signaling pathway diagrams to aid in research and development.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data on the efficacy of selected **1-Cyclohexylpiperazine** derivatives, focusing on their binding affinities and functional potencies at their primary molecular targets.

Table 1: Sigma Receptor Binding Affinities of 1-Cyclohexylpiperazine Derivatives

Compound	Derivative Class	Target	Binding Affinity (Ki, nM)	Cell Line/Tissue	Reference
PB28	N-Arylalkylpiperazine	σ 1	0.38	Guinea Pig Brain	[4]
σ 2	0.68	Rat Liver	[4]		
σ 2	-	MCF7 (Human Breast Cancer)	[5]		
σ 2	-	MCF7 ADR (Doxorubicin-Resistant)	[5]		
PB28 Analog (Amide 36)	N-Arylalkylpiperazine	σ 1	0.11	-	[4]
PB28 Analog (Piperidine 15)	N-Arylalkylpiperazine	σ 2	-	SK-N-SH (Neuroblastoma)	[4]
PB28 Analog (Piperidine 24)	N-Arylalkylpiperazine	σ 2	-	SK-N-SH (Neuroblastoma)	[4]
Compound 36	Tetralin Derivative	σ 1	0.036	-	[6]
Compound 45	Naphthalene Derivative	σ 1	0.22	-	[6]

Table 2: Functional Efficacy of 1-Cyclohexylpiperazine Derivatives

Compound	Derivative Class	Assay	Efficacy (EC50/IC50)	Cell Line/System	Reference
PB28	N-Arylalkylpiperazine	Antiproliferation	IC50 in nM range (48h)	MCF7, MCF7 ADR	[5]
Apoptosis Induction	15% increase after 1 day	MCF7, MCF7 ADR	[5]		
Antiproliferation	EC50 = 43 μ M	Panc02 (Pancreatic Cancer)	[7]		
PB28 Analog (Piperidine 15)	N-Arylalkylpiperazine	Antiproliferation	EC50 = 3.64 μ M	SK-N-SH	[4]
PB28 Analog (Piperidine 24)	N-Arylalkylpiperazine	Antiproliferation	EC50 = 1.40 μ M	SK-N-SH	[4]
MT-45	1,2-Diphenylethyl piperazine	μ -Opioid Receptor (cAMP inhibition)	EC50 = 1.3 μ M	CHO cells	[8] [9]
μ -Opioid Receptor (β -arrestin2 recruitment)	EC50 = 23.1 μ M	CHO cells	[8] [9]		
2F-MT-45	Fluorinated MT-45 Analog	μ -Opioid Receptor (cAMP inhibition)	EC50 = 42 nM	CHO cells	[8] [9]
μ -Opioid Receptor (β -	EC50 = 196 nM	CHO cells	[8] [9]		

arrestin2
recruitment)

1,2-diphenylethyl piperazine	MT-45 Metabolite	NMDA Receptor Inhibition	IC50 = 29 μ M	Ltk- cells	[8] [9]
cis-11	4-Arylcyclohexyl piperazine	Antiproliferation (alone)	50% cell death	MDCK-MDR1	[10]
Antiproliferation (with Doxorubicin)	70% cell death (30 μ M)	MDCK-MDR1	[10]		

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in this guide.

Radioligand Binding Assay for Sigma-1 and Sigma-2 Receptors

This protocol is a generalized method based on procedures described for determining the binding affinity of ligands for sigma-1 and sigma-2 receptors.[\[11\]](#)[\[12\]](#)

- Membrane Preparation:
 - Tissues (e.g., guinea pig brain for sigma-1, rat liver for sigma-2) or cells are homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).[\[13\]](#)
 - The homogenate is centrifuged at low speed to remove debris, followed by a high-speed centrifugation to pellet the membranes.[\[13\]](#)
 - The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the BCA assay.[\[13\]](#)
- Binding Assay:

- For sigma-1 receptor binding, membranes are incubated with a specific radioligand, such as [^3H]-(+)-pentazocine, at various concentrations.[11] Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand, like haloperidol. [14]
- For sigma-2 receptor binding, [^3H]-DTG is commonly used as the radioligand.[12] To prevent binding to sigma-1 receptors, a masking agent that is highly selective for sigma-1, such as (+)-pentazocine, is included in the incubation mixture.[11] Non-specific binding is determined using a high concentration of an unlabeled sigma ligand.
- For competition assays, a single concentration of the radioligand is used along with varying concentrations of the unlabeled test compound (e.g., **1-Cyclohexylpiperazine** derivatives).
- Incubation and Filtration:
 - The reaction mixtures are incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.[13][14]
 - The binding reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.[13]
 - The filters are washed with ice-cold buffer to remove unbound radioligand.
- Data Analysis:
 - The radioactivity retained on the filters is quantified using liquid scintillation counting.
 - Saturation binding data is analyzed using non-linear regression to determine the equilibrium dissociation constant (K_d) and the maximum number of binding sites (B_{max}).
 - Competition binding data is analyzed to determine the inhibitory constant (K_i) of the test compounds.

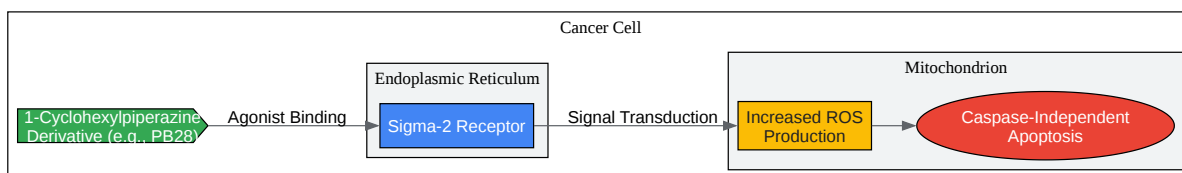
Functional Assays for μ -Opioid Receptor Agonists

The following protocols are based on the methods used to characterize MT-45 and its derivatives.[8]

- cAMP Accumulation Assay:
 - Chinese Hamster Ovary (CHO) cells stably expressing the μ -opioid receptor are used.
 - Cells are transiently transfected with a GloSensor plasmid to allow for the measurement of cAMP levels.
 - Cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.
 - Adenylate cyclase is stimulated with forskolin.
 - The test compounds (e.g., MT-45 derivatives) are added at various concentrations.
 - The resulting decrease in the luminescent signal, which is inversely proportional to cAMP levels, is measured to determine the EC50 of the agonist.
- β -Arrestin2 Recruitment Assay:
 - A PathHunter β -arrestin2 recruitment assay is used with CHO cells stably expressing the μ -opioid receptor.
 - Upon agonist binding to the receptor, β -arrestin2 is recruited to the receptor.
 - This recruitment leads to the formation of an active β -galactosidase enzyme, which is quantified using a chemiluminescent substrate.
 - The luminescent signal is measured to determine the potency (EC50) and efficacy of the test compounds in promoting β -arrestin2 recruitment.

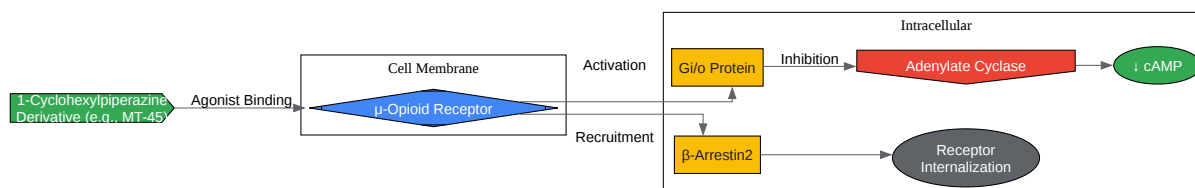
Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow.



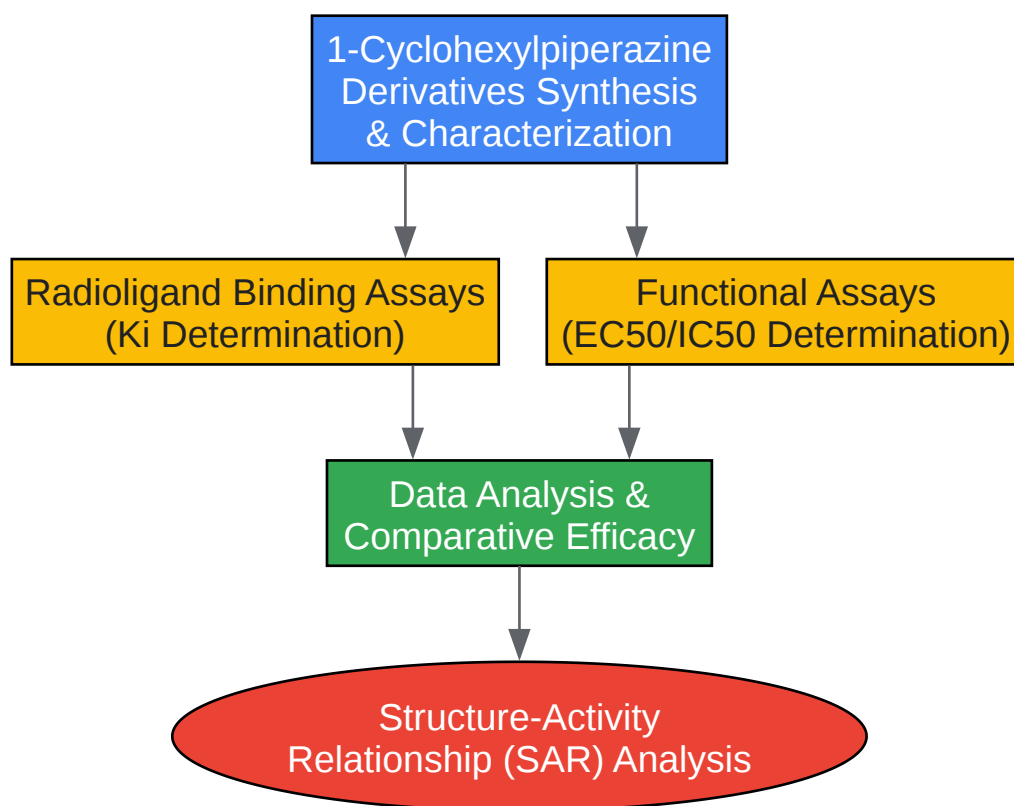
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Caption: Sigma-2 Receptor-Mediated Apoptotic Pathway.



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Caption: μ-Opioid Receptor Signaling Pathways.



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Caption: General Experimental Workflow for Efficacy Analysis.

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